Target Engagement Shift: KDM4A Inhibition vs. GABAergic Activity
In contrast to GABA's established nanomolar affinity for GABA receptors (e.g., IC50 ~2.03 µM in competitive binding assays), 4-[(2-Amino-2-oxoethyl)amino]-butanoic acid demonstrates a distinct pharmacological fingerprint. While it shows weak inhibition of D-amino-acid oxidase (IC50 > 5 mM), it exhibits moderate inhibition of the epigenetic eraser enzyme lysine-specific demethylase 4A (KDM4A) with an IC50 of 501 nM [1]. This represents a >10,000-fold selectivity shift away from canonical GABAergic signaling towards a non-canonical epigenetic target, making it a unique probe for studying off-target pharmacology within GABA-based scaffolds.
| Evidence Dimension | Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 501 nM (KDM4A) |
| Comparator Or Baseline | GABA: IC50 ~2.03 µM (GABA receptor, competitive binding); Target Compound: IC50 > 5,000,000 nM (D-amino-acid oxidase) |
| Quantified Difference | ~4-fold greater potency for KDM4A than GABA's receptor binding; >10,000-fold selectivity for KDM4A over D-amino-acid oxidase. |
| Conditions | RFMS assay (KDM4A); recombinant enzyme assays (D-amino-acid oxidase) |
Why This Matters
This differentiated polypharmacology enables the compound to serve as a selective chemical tool for epigenetic target validation without confounding GABAergic effects.
- [1] BindingDB. CHEMBL1383671 (BDBM50122002) - IC50 data for KDM4A (501 nM) and D-amino-acid oxidase (>5,000,000 nM). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122002 View Source
